molecular formula C13H8ClNO B110672 2-chloroacridin-9(10H)-one CAS No. 7497-52-1

2-chloroacridin-9(10H)-one

Cat. No.: B110672
CAS No.: 7497-52-1
M. Wt: 229.66 g/mol
InChI Key: WNLFUMVKGWEXBI-UHFFFAOYSA-N
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Description

2-chloroacridin-9(10H)-one is a heterocyclic organic compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The structure of this compound consists of an acridine core with a chlorine atom at the second position and a ketone group at the ninth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroacridin-9(10H)-one can be achieved through several methods. One common method involves the cyclization of 2-chlorobenzaldehyde with aniline in the presence of a catalyst such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the chlorination of acridin-9(10H)-one using thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent such as dichloromethane, and the product is isolated through filtration and purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloroacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield this compound alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the second position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in dry solvents such as tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: this compound oxides

    Reduction: this compound alcohols

    Substitution: Various substituted acridines depending on the nucleophile used

Scientific Research Applications

2-chloroacridin-9(10H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that acridine derivatives can intercalate with DNA, disrupting cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Acridine-based compounds have been studied for their ability to inhibit enzymes and modulate biological pathways.

    Industry: Utilized as a precursor in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloroacridin-9(10H)-one involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription. This property makes it a potential candidate for anticancer and antimicrobial therapies.

At the molecular level, this compound can also inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis. The specific molecular targets and pathways involved depend on the biological context and the specific acridine derivative used.

Comparison with Similar Compounds

2-chloroacridin-9(10H)-one can be compared with other similar compounds in the acridine family:

    9-carboxyacridine: Contains a carboxyl group at the ninth position instead of a ketone group. It is used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    9-methylacridine: Features a methyl group at the ninth position. It is employed in the production of dyes and as a fluorescent probe in biochemical studies.

    9-aminoacridine: Has an amino group at the ninth position. It is known for its antimicrobial properties and is used in the treatment of infections.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLFUMVKGWEXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331294
Record name 2-chloroacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-52-1
Record name 7497-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloroacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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